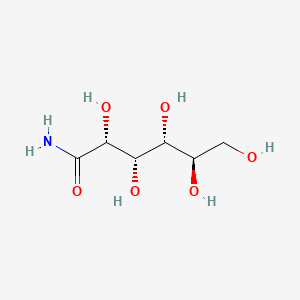

Gluconamide

Description

Properties

CAS No. |

3118-85-2 |

|---|---|

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3-,4+,5-/m1/s1 |

InChI Key |

JCZPMGDSEAFWDY-SQOUGZDYSA-N |

SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)N)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Synonyms |

gluconamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Novel Gluconamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel gluconamide derivatives. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, data analysis, and visualization of key concepts.

Introduction to this compound Derivatives

Gluconamides are a class of compounds derived from gluconic acid, a mild organic acid that occurs naturally. The core structure consists of a five-carbon chain with multiple hydroxyl groups and a terminal amide functional group. This unique combination of a hydrophilic polyol chain and a versatile amide linkage makes this compound derivatives attractive candidates for a wide range of applications, including as surfactants, gelling agents, and bioactive molecules in drug development.[1] Their biocompatibility and derivation from renewable resources further enhance their appeal in the development of sustainable chemical technologies.

The ability to modify the amide group with various substituents allows for the fine-tuning of the physicochemical properties and biological activities of these derivatives. This guide will explore the synthetic routes to access these novel compounds and the analytical techniques used to characterize their structure and function.

Synthesis of Novel this compound Derivatives

The primary synthetic route to this compound derivatives involves the aminolysis of D-glucono-1,5-lactone, a cyclic ester of gluconic acid. This reaction is versatile and can be adapted to produce a wide array of N-substituted gluconamides.

General Reaction Scheme

The fundamental reaction involves the ring-opening of the lactone by a primary or secondary amine, leading to the formation of the corresponding amide.

Figure 1: General reaction for the synthesis of N-substituted gluconamides from D-glucono-1,5-lactone.

Caption: Synthesis of N-substituted gluconamides.

Experimental Protocols

This protocol describes a standard method for the synthesis of N-hexyl-D-gluconamide in a solvent.[2]

Materials:

-

D-glucono-1,5-lactone

-

Anhydrous ethanol (B145695)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

-

Diethyl ether (for washing)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol. Add hexylamine to the solution (a molar excess of 1.5 to 2.0 equivalents of hexylamine is recommended to drive the reaction to completion).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Crystallization: Transfer the resulting crude product to a crystallization dish. The product will likely solidify upon cooling. Recrystallization from hot ethanol or an ethanol/diethyl ether mixture can be performed for purification.

-

Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point determination.

This protocol offers an environmentally friendly, solvent-free alternative to the conventional method.

Materials:

-

D-glucono-1,5-lactone

-

Hexylamine

-

Deionized water (catalytic amount)

-

Stainless steel grinding jar with a grinding ball

-

Planetary ball mill or mixer mill

Procedure:

-

Reactant Preparation: Into a stainless steel grinding jar containing a grinding ball, add D-glucono-1,5-lactone and a stoichiometric equivalent (1:1 molar ratio) of hexylamine.

-

Reaction: Add a catalytic amount of deionized water to the mixture. Grind the mixture at room temperature for a specified time (e.g., 60 minutes). The reaction's completion can be verified by TLC analysis of a small sample.

-

Work-up and Purification: After the reaction, the resulting powder is removed from the grinding jar. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Bioactive this compound Derivatives

The versatile synthesis allows for the incorporation of various bioactive moieties. For instance, coupling with sulfonamide precursors can yield derivatives with potential anticancer or antimicrobial properties.

Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound derivatives.

Spectroscopic Techniques

Table 1: Spectroscopic Data for N-Hexyl-D-gluconamide

| Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to the hexyl chain protons and the this compound headgroup protons. The chemical shifts and coupling constants confirm the covalent linkage and stereochemistry. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the sugar backbone and the alkyl chain. |

| FT-IR | Characteristic absorption bands for O-H stretching (broad), N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spec | The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Physicochemical Characterization

Table 2: Physicochemical Properties of Selected this compound Derivatives

| Derivative | Yield (%) | Melting Point (°C) | Bioactivity (IC₅₀) | Reference |

| N-Hexyl-D-gluconamide | >85 | 110-112 | - | [2] |

| Sulfonamide Derivative 2 | - | - | 114.0 µmol/L (MCF-7 cells) | [3] |

| 20-amino-50-(4-chlorostyryl)-3-fluorochalcone | - | - | 2.5 µM (α-amylase) |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel this compound derivatives.

Caption: Experimental workflow diagram.

Signaling Pathway

Certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells through mitochondrial-associated pathways. The following diagram depicts a simplified representation of this process.

Caption: Mitochondrial apoptosis pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of novel this compound derivatives. The synthetic methodologies are robust and adaptable, allowing for the creation of a diverse library of compounds. Comprehensive characterization using a suite of analytical techniques is crucial for confirming the identity and purity of these derivatives. The potential for these compounds in various applications, particularly in the realm of bioactive agents, is significant and warrants further investigation. The provided protocols and data serve as a valuable resource for researchers embarking on the exploration of this promising class of molecules.

References

Physicochemical Properties of Gluconamide in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconamide, a polyhydroxylated amide derived from glucose, holds significant potential in various scientific and industrial applications, including pharmaceuticals and material science. Its structural similarity to biological molecules suggests favorable biocompatibility, making it an attractive excipient or building block. However, a comprehensive understanding of its behavior in aqueous environments is crucial for its effective utilization. This technical guide provides a detailed overview of the key physicochemical properties of this compound in aqueous solutions. Due to a notable lack of publicly available quantitative data for the parent this compound, this document focuses on providing robust experimental protocols for determining these properties, alongside data for analogous compounds to offer valuable context and estimations. This guide is intended to be a practical resource for researchers initiating studies on this compound, enabling them to generate the necessary data for their specific applications.

Introduction

This compound (IUPAC name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide) is a carbohydrate derivative featuring a linear six-carbon chain with five hydroxyl groups and a terminal primary amide group. This structure imparts a high degree of polarity and the potential for extensive hydrogen bonding, which dictates its behavior in aqueous solutions. While derivatives such as N-alkyl-gluconamides have been studied for their surfactant and hydrogel-forming properties, the fundamental physicochemical characteristics of the parent this compound remain largely uncharacterized in the scientific literature.

This guide addresses this knowledge gap by presenting detailed methodologies for the determination of critical properties of this compound in aqueous solutions, including:

-

Solubility: As a function of temperature.

-

Density: As a function of concentration and temperature.

-

Viscosity: As a function of concentration and temperature.

-

Stability: Investigating hydrolysis under varying pH and temperature conditions.

Furthermore, this document includes template tables for data presentation and visualizations of experimental workflows to aid researchers in systematically characterizing this promising molecule.

Synthesis and Purification of D-Gluconamide

A common and efficient method for the synthesis of D-gluconamide is through the aminolysis of D-glucono-1,5-lactone.[1]

Experimental Protocol: Synthesis of D-Gluconamide

Materials:

-

D-glucono-1,5-lactone

-

Ammonia (B1221849) solution (e.g., 28-30% in water) or anhydrous ammonia

-

Methanol (B129727) or ethanol (B145695) (for recrystallization)

-

Reaction vessel equipped with a stirrer

-

Cooling bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve D-glucono-1,5-lactone in a suitable solvent like methanol in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonia solution while stirring. If using anhydrous ammonia, it can be bubbled through the cooled solution.

-

Continue stirring the reaction mixture at a low temperature for a specified period. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent, such as hot ethanol or methanol.[1]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The identity and purity of the synthesized D-gluconamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties and Experimental Protocols

Solubility in Aqueous Solutions

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

Purified D-gluconamide

-

Deionized water

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with low analyte binding)

-

A validated analytical method for quantification (e.g., HPLC-UV or a colorimetric assay)

Procedure:

-

Add an excess amount of D-gluconamide to a known volume of deionized water in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

-

Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Data Presentation:

The experimentally determined solubility data should be summarized in a table.

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., 10 | Data to be determined | Data to be determined |

| e.g., 25 | Data to be determined | Data to be determined |

| e.g., 37 | Data to be determined | Data to be determined |

| e.g., 50 | Data to be determined | Data to be determined |

Density of Aqueous Solutions

The density of aqueous this compound solutions is expected to increase with concentration. This data is essential for various applications, including formulation development and fluid dynamics modeling.

Experimental Protocol: Determination of Density

A vibrating tube density meter is a precise and commonly used instrument for this measurement.

Materials:

-

Purified D-gluconamide

-

Deionized water

-

Vibrating tube density meter

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Prepare a series of aqueous this compound solutions of known concentrations (e.g., 1%, 5%, 10%, 20% w/v).

-

Calibrate the density meter with deionized water and air at the desired temperature.

-

Inject the this compound solution into the measuring cell of the density meter.

-

Allow the temperature to stabilize and record the density reading.

-

Repeat the measurement for each concentration and at different temperatures.

Data Presentation:

The density data should be presented in a clear, tabular format.

| Concentration (% w/v) | Temperature (°C) | Density (g/cm³) |

| 1 | e.g., 20 | Data to be determined |

| 5 | e.g., 20 | Data to be determined |

| 10 | e.g., 20 | Data to be determined |

| 20 | e.g., 20 | Data to be determined |

| 1 | e.g., 40 | Data to be determined |

| 5 | e.g., 40 | Data to be determined |

| 10 | e.g., 40 | Data to be determined |

| 20 | e.g., 40 | Data to be determined |

Viscosity of Aqueous Solutions

The viscosity of this compound solutions is expected to increase with concentration and decrease with temperature, a typical behavior for solutions of polyhydroxy compounds.

Experimental Protocol: Determination of Viscosity

A cone-and-plate or a capillary viscometer can be used for these measurements.

Materials:

-

Aqueous this compound solutions of known concentrations

-

Viscometer (e.g., cone-and-plate rheometer or Ubbelohde-type capillary viscometer)

-

Temperature-controlled water bath

Procedure:

-

Prepare a series of aqueous this compound solutions of known concentrations.

-

Equilibrate the viscometer and the sample to the desired temperature.

-

Measure the viscosity of the solution according to the instrument's operating procedure.

-

For a cone-and-plate rheometer, shear rate dependence can also be investigated to determine if the solutions exhibit Newtonian or non-Newtonian behavior.

-

Repeat the measurements for each concentration and at various temperatures.

Data Presentation:

Viscosity data should be tabulated for easy comparison.

| Concentration (% w/v) | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 1 | e.g., 20 | Data to be determined |

| 5 | e.g., 20 | Data to be determined |

| 10 | e.g., 20 | Data to be determined |

| 20 | e.g., 20 | Data to be determined |

| 1 | e.g., 40 | Data to be determined |

| 5 | e.g., 40 | Data to be determined |

| 10 | e.g., 40 | Data to be determined |

| 20 | e.g., 40 | Data to be determined |

Stability in Aqueous Solutions: Hydrolysis

The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. Understanding the hydrolysis kinetics is critical for determining the shelf-life and appropriate storage conditions for this compound-containing formulations.

Experimental Protocol: Determination of Hydrolysis Rate

A stability-indicating HPLC method is the preferred approach to monitor the degradation of this compound and the formation of its primary degradation product, gluconic acid (or its salt).

Materials:

-

Purified D-gluconamide

-

Buffer solutions of different pH values (e.g., pH 3, 5, 7, 9)

-

Temperature-controlled chambers or water baths

-

HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)

-

Validated HPLC method for the separation and quantification of this compound and gluconic acid.

Procedure:

-

Prepare solutions of this compound in buffer solutions of different pH values.

-

Store the solutions at various temperatures (e.g., 25°C, 40°C, 60°C).

-

At predetermined time points, withdraw aliquots from each solution.

-

Analyze the samples by HPLC to determine the concentration of remaining this compound.

-

Plot the concentration of this compound versus time for each condition.

-

Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).

-

A pH-rate profile can be constructed by plotting log(k_obs) versus pH.

Data Presentation:

The hydrolysis rate constants should be presented in a table.

| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t₁/₂ (days) |

| e.g., 3 | e.g., 40 | Data to be determined | Data to be determined |

| e.g., 5 | e.g., 40 | Data to be determined | Data to be determined |

| e.g., 7 | e.g., 40 | Data to be determined | Data to be determined |

| e.g., 9 | e.g., 40 | Data to be determined | Data to be determined |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quality control of this compound.

¹H-NMR Spectroscopy: In D₂O, the ¹H-NMR spectrum of D-gluconamide is expected to show a series of multiplets in the range of approximately 3.5-4.5 ppm, corresponding to the protons on the carbon backbone. The anomeric proton (H-2) would likely appear as a distinct signal. The exchangeable protons of the hydroxyl and amide groups will not be observed in D₂O.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the primary amide (Amide I band) is expected. Another characteristic band for the N-H bending (Amide II band) should appear around 1600-1640 cm⁻¹.

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the interaction of the parent this compound with cellular signaling pathways. Research on related compounds, such as N-hexyl-D-gluconamide, has primarily focused on their antimicrobial properties, with no in-depth studies on their effects on pathways like NF-κB or MAPK.[3] Further research is required to elucidate any potential biological signaling activity of this compound.

Conclusion

This technical guide highlights the significant gap in the publicly available data regarding the physicochemical properties of this compound in aqueous solutions. To address this, we have provided detailed, standard experimental protocols for the determination of its solubility, density, viscosity, and stability. The inclusion of template tables and workflow diagrams is intended to facilitate a systematic and standardized approach to the characterization of this molecule. The generation of this fundamental data by the research community is a critical step towards unlocking the full potential of this compound in pharmaceutical formulations, drug delivery systems, and other advanced applications. It is anticipated that with a more thorough understanding of its behavior in aqueous media, this compound can be effectively and safely integrated into a new generation of products.

References

In-depth Technical Guide: Crystal Structure and Molecular Conformation of D-Gluconamide Analogue

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for the parent D-gluconamide is not publicly available. This guide therefore focuses on the detailed crystal and molecular structure of a close and structurally relevant analogue, N-(2-chloroethyl)-D-gluconamide , based on the comprehensive study by L. O. G. Satzke and M. F. Mackay published in Acta Crystallographica (1975). The data presented provides critical insights into the conformational preferences and hydrogen bonding networks inherent to the D-gluconamide moiety.

Crystal Structure Data

The crystal structure of N-(2-chloroethyl)-D-gluconamide was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system. The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₆ClNO₆ |

| Formula Weight | 289.67 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 4.807(5) Å |

| b | 5.093(5) Å |

| c | 11.888(7) Å |

| α | 91.25(6)° |

| β | 84.48(6)° |

| γ | 94.48(6)° |

| Volume (V) | 288.75 ų |

| Cell Contents | |

| Z (Molecules per unit cell) | 1 |

| Density | |

| Calculated Density (Dx) | 1.475 g cm⁻³ |

| Measured Density (Dm) | 1.48(1) g cm⁻³ |

| Diffraction Data | |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Final R-factor | 0.045 for 827 reflections |

Molecular Conformation

The X-ray analysis conclusively established that the N-(2-chloroethyl)-D-gluconamide molecule adopts a linear, open-chain conformation in the crystalline state.[1] This finding was significant as it ruled out a cyclic structure analogous to α-D-glucopyranose. The gluconamide portion of the molecule maintains a planar zig-zag conformation of the carbon chain, a common feature in alditols. The long axis of the molecule is oriented approximately parallel to the c-axis of the unit cell.[1]

Detailed bond lengths, bond angles, and torsion angles, while determined in the original study, are not fully reproduced in this guide. For these specific parameters, direct consultation of the primary literature is recommended.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(2-chloroethyl)-D-gluconamide is dominated by an extensive network of hydrogen bonds. These interactions link the molecules into infinite sheets that are parallel to the ab plane of the crystal lattice.[1] The hydroxyl groups of the this compound moiety and the amide group are the primary participants in this hydrogen-bonding scheme, creating a stable, three-dimensional architecture.

The specific hydrogen bonding patterns are crucial for understanding the solid-state properties of this class of compounds and their interactions with biological systems, such as glycosidase enzymes.

Experimental Protocols

The following sections detail the methodologies employed in the single-crystal X-ray diffraction study of N-(2-chloroethyl)-D-gluconamide.

Crystallization

Single crystals suitable for X-ray analysis were obtained by slow evaporation from an aqueous solution. The resulting crystals were well-formed and of sufficient size and quality for diffraction experiments.

X-ray Data Collection

A single crystal was mounted on a goniometer head for data collection. The intensity data were collected using a counter diffractometer with copper Kα radiation. A total of 827 independent reflections were measured.

Structure Solution and Refinement

The crystal structure was solved using Patterson methods. The initial structural model was refined using full-matrix least-squares procedures. The refinement process converged to a final R-factor of 0.045, indicating a high-quality solution and accurate determination of the atomic positions. The application of phase correction procedures was also successful in leading to the correct structure solution.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.

Hydrogen Bonding Network Schematic

This diagram provides a simplified representation of the intermolecular hydrogen bonding that links the N-(2-chloroethyl)-D-gluconamide molecules into sheets within the crystal lattice.

References

Spectroscopic Analysis of Gluconamide: A Technical Guide for Researchers

An In-depth Examination of Gluconamide Structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a versatile carbohydrate derivative with applications in various scientific fields. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. This document details the experimental protocols and data interpretation for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Introduction to this compound

This compound is a stable, neutral amide derived from gluconic acid. Its structure, featuring a linear chain of five hydroxyl groups and a terminal amide group, imparts unique properties that make it a molecule of interest in pharmaceutical and biotechnological applications. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, allowing for the assignment of each proton in the this compound backbone.

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.0 - 4.2 | d | ~8-9 |

| H-3 | ~3.5 - 3.8 | m | - |

| H-4 | ~3.5 - 3.8 | m | - |

| H-5 | ~3.5 - 3.8 | m | - |

| H-6a, H-6b | ~3.4 - 3.6 | m | - |

| -OH | Variable | br s | - |

| -NH₂ | ~7.0 - 7.5 | br s | - |

Note: The chemical shifts are estimated based on data from similar compounds, such as N-alkyl gluconamides and glucuronamide. Actual values may vary depending on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in D₂O

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide Carbonyl) | ~175 - 178 |

| C-2 | ~72 - 75 |

| C-3 | ~71 - 74 |

| C-4 | ~70 - 73 |

| C-5 | ~69 - 72 |

| C-6 | ~62 - 65 |

Note: The chemical shifts are estimated based on data from N-alkyl this compound derivatives. Actual values may vary depending on the solvent and other experimental parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3000 - 2850 | Medium | C-H stretching |

| ~1680 - 1640 | Strong | C=O stretching (Amide I) |

| ~1650 - 1550 | Medium | N-H bending (Amide II) |

| ~1400 | Medium | C-N stretching |

| 1200 - 1000 | Strong | C-O stretching |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the ammonolysis of D-glucono-δ-lactone.

-

Materials : D-glucono-δ-lactone, aqueous ammonia (B1221849).

-

Procedure :

-

Dissolve D-glucono-δ-lactone in a minimal amount of water at room temperature.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the water and excess ammonia under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) can be used as an internal standard.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrometer.

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of dry this compound with finely ground KBr. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Conclusion

The combined application of NMR and FT-IR spectroscopy provides a robust framework for the comprehensive structural characterization of this compound. This technical guide serves as a foundational resource for researchers and scientists, enabling accurate analysis and fostering further investigation into the applications of this important carbohydrate derivative. The presented data, while estimated from closely related compounds, offers a reliable starting point for the interpretation of experimentally acquired spectra.

The Rising Therapeutic Profile of Gluconamides: A Technical Guide to Their Biological Activities and Potential Applications

For Immediate Release

This technical whitepaper provides an in-depth analysis of the burgeoning field of gluconamide compounds, detailing their diverse biological activities and significant potential as therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

Gluconamides, derivatives of gluconic acid, are emerging as a versatile class of compounds with a wide spectrum of biological activities. Their structural similarity to carbohydrates allows them to interact with various biological targets, leading to promising therapeutic effects. This guide explores their potential in oncology, infectious diseases, and metabolic disorders, providing a foundational resource for further research and development in this exciting area of medicinal chemistry.

Biological Activities and Therapeutic Potential

Research has illuminated several key areas where this compound derivatives show significant therapeutic promise. These include anticancer, antimicrobial, and enzyme-inhibiting activities.

Anticancer Activity

This compound-related compounds have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are believed to involve the induction of programmed cell death, or apoptosis. One of the key downstream effectors in the apoptotic cascade is caspase-3, an enzyme that executes the final stages of cell death. Studies on related glycoside amides suggest that these compounds can trigger apoptosis, making them promising candidates for novel cancer therapies.[1] For instance, certain spermatinamine (B12380403) analogues, which share structural similarities with some this compound derivatives, have shown potent cytotoxic effects against human cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and prostate carcinoma (DU145) cell lines.[2] Furthermore, the use of gluconate, the precursor to gluconamides, has been explored as a potential adjunct in cancer therapy due to its ability to modulate cancer cell metabolism.[3]

Antimicrobial and Anti-biofilm Activity

A significant area of investigation for this compound compounds is in combating bacterial infections, particularly those complicated by biofilm formation. Biofilms are communities of bacteria encased in a protective matrix, rendering them highly resistant to conventional antibiotics. Gluconamides have been shown to inhibit bacterial communication systems known as quorum sensing (QS).[4] By disrupting QS, these compounds can prevent the formation of biofilms and reduce the expression of virulence factors, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.[4][5] Glucosamides, which are closely related to gluconamides, have demonstrated significant QS inhibition against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.[4]

Enzyme Inhibition

The structural resemblance of gluconamides to monosaccharides makes them ideal candidates for inhibiting carbohydrate-processing enzymes like glycosidases.[6] α-Glucosidase inhibitors are an established class of drugs for managing type 2 diabetes, as they delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes.[7] Certain this compound analogues, such as N-alkyl-D-gluconamidines, have been studied as inhibitors of β-glucosidases.[6] Additionally, related structures like sulfonamide chalcones have exhibited potent α-glucosidase inhibitory activity.[8]

Potential in Neurodegenerative Diseases

While direct research is still in its early stages, there is a theoretical basis for exploring this compound derivatives in the context of neurodegenerative diseases like Alzheimer's. For example, glucoceramides have been implicated in memory and cognition, and their derivatives are being investigated for their therapeutic potential in Alzheimer's disease.[9] Furthermore, other classes of compounds with structural similarities, such as sulfonamide derivatives, are being evaluated for their ability to inhibit enzymes like acetylcholinesterase and reduce amyloid-β aggregation, both of which are key pathological features of Alzheimer's.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound and related compounds from the cited literature.

Table 1: Anticancer Activity of this compound-Related Compounds

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Spermatinamine Analogues | HeLa, MCF-7, DU145 | IC50 | 5-10 µM | [2] |

| 1,2,4-Triazine Sulfonamide | DLD-1, HT-29 (Colon) | IC50 | 3.4 µM, 3.9 µM | |

| Arylpropyl Sulfonamides | PC-3 (Prostate) | IC50 | 29.2 - 267.3 µM | |

| Arylpropyl Sulfonamides | HL-60 (Leukemia) | IC50 | 20.7 - 160.6 µM |

Table 2: Antimicrobial and Anti-Quorum Sensing Activity of Glucosamides

| Compound | Bacterial Strain(s) | Activity Metric | Value | Reference(s) |

| Hydroxy-glucosamide (9b) | P. aeruginosa MH602 | % QS Inhibition (at 2mM) | 79.1% | [4] |

| Hydroxy-glucosamide (9b) | E. coli MT102 | % QS Inhibition (at 2mM) | 98.4% | [4] |

| 3-Oxo-glucosamide (12b) | P. aeruginosa MH602 | % QS Inhibition (at 2mM) | 64.5% | [4] |

| 3-Oxo-glucosamide (12b) | E. coli MT102 | % QS Inhibition (at 2mM) | 88.1% | [4] |

Table 3: Enzyme Inhibition by this compound-Related Compounds

| Compound Class | Enzyme | Activity Metric | Value | Reference(s) |

| N1-alkyl-D-gluconamidine | β-Glucosidase | Ki | Varies by enzyme source | [6] |

| Sulfonamide Chalcone (B49325) | α-Glucosidase | IC50 | 0.4 µM | [8] |

| δ-Gluconolactone | Glucosylceramidase | IC50 | 0.047 mM | |

| δ-Gluconolactone | Glucosylceramidase | Ki | 0.023 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound compounds.

Synthesis of N-Substituted Gluconamides

Method: Amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N,N'-dicyclohexylcarbodiimide (DCC) coupling methods.[4]

-

Starting Materials: D-gluconic acid, desired amine, EDC·HCl or DCC, and a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Procedure:

-

Dissolve D-gluconic acid and the amine in the solvent.

-

Add the coupling agent (EDC·HCl or DCC) to the solution.

-

If DCC is used, N-hydroxysuccinimide may be added to prevent side reactions.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

-

Wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biofilm Inhibition Assay

Principle: This assay quantifies the ability of a compound to prevent biofilm formation by staining the adherent biomass with crystal violet.[11]

-

Bacterial Culture Preparation: Grow a bacterial culture overnight in a suitable broth medium.

-

Inoculation and Treatment: In a 96-well plate, add the bacterial suspension along with different concentrations of the this compound compound. Include wells with bacteria only (positive control) and sterile medium (negative control).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) bacteria and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Destaining: Remove the crystal violet solution and wash the wells with water. Add an appropriate solvent (e.g., 30% acetic acid or 95% ethanol) to dissolve the stain from the biofilm.

-

Quantification: Transfer the destaining solution to a new plate and measure the absorbance at a wavelength of 595 nm.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound compounds.

Caption: A logical workflow for the discovery of new antimicrobial compounds.

References

- 1. Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer evaluation of spermatinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of antimicrobial glucosamides as bacterial quorum sensing mechanism inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N1-alkyl-D-gluconamidines: are they 'perfect' mimics of the first transition state of glucosidase action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant-derived Glycosides with α-Glucosidase Inhibitory Activity: Current Standing and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide chalcone as a new class of alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KR20130131797A - A pharmaceutical composition for the improvement of memory and cognition ability, and prevention or treatment of alzheimer's disease comprising the glucoceramide derivatives - Google Patents [patents.google.com]

- 10. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

Thermal Degradation and Stability of Gluconamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of gluconamide. In the absence of extensive, publicly available experimental data specifically for unsubstituted this compound, this document synthesizes established knowledge of the thermal behavior of its core chemical moieties—the polyhydroxy (polyol) chain and the primary amide group—to project a scientifically grounded thermal profile. The methodologies and predicted pathways described herein serve as a robust framework for researchers and professionals in drug development and materials science.

Predicted Thermal Properties of this compound

The thermal behavior of this compound is dictated by its bifunctional nature, possessing a stable polyol backbone and a thermally labile amide group. The following table summarizes the predicted quantitative thermal analysis data for this compound. These values are estimations based on the analysis of similar N-alkyl-aldonamides and polyhydroxy compounds and should be confirmed by empirical testing.[1]

| Parameter | Predicted Value/Range | Method of Analysis | Notes |

| Melting Point (Tm) | ~141-143 °C | Differential Scanning Calorimetry (DSC) | As a crystalline solid, this compound will exhibit a sharp endothermic peak corresponding to its melting point. |

| Onset of Decomposition (Tonset) | 200 - 230 °C | Thermogravimetric Analysis (TGA) | Significant weight loss is expected to begin in this range, following the initial loss of any adsorbed water. |

| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: 230 - 280 °CStage 2: 300 - 400 °C | TGA / DTG (Derivative Thermogravimetry) | Decomposition is anticipated to occur in multiple stages, corresponding to the breakdown of the amide and subsequent degradation of the polyol chain.[1] |

| Residual Mass @ 600 °C (Inert Atmosphere) | < 10% | TGA | In an inert atmosphere, significant char formation is not expected for this type of molecule.[1] |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is expected to be a multi-step process involving a complex series of reactions. The initial stages likely involve the dehydration of the polyol chain, followed by the cleavage of the amide bond.[1]

Initial Stage: Dehydration As the temperature increases, intramolecular and intermolecular dehydration of the polyhydroxy chain will occur. This process leads to the formation of furan-like structures and other unsaturated compounds.[1]

Primary Decomposition: Amide Bond Cleavage The amide bond is susceptible to thermal cleavage. This can occur through homolytic cleavage of the C-N bond, generating radicals that initiate further decomposition reactions.[1] This can lead to the formation of gluconic acid derivatives, such as gluconolactone, and ammonia.[1]

Secondary Decomposition At higher temperatures, the fragments from the initial decomposition will undergo further breakdown. The gluconic acid derivatives can cyclize or undergo further dehydration and carbonization. This stage results in the formation of smaller volatile compounds.[1]

Final Products In an inert atmosphere, the final degradation products are expected to be a mixture of volatile compounds such as carbon monoxide, carbon dioxide, water, and ammonia, along with a small amount of char residue.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.[2]

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared alumina (B75360) or platinum crucible.[1]

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[1]

-

-

Data Collection: Continuously record the sample weight as a function of temperature.[2]

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.[3]

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its melting point but below its decomposition temperature (e.g., 180 °C).

-

-

Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The melting point (Tm) is typically determined as the peak temperature of the endothermic melting transition. The onset temperature of the peak can also be reported.

-

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

-

Purity: The presence of impurities can lower the decomposition temperature.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere.

-

Heating Rate: Higher heating rates in TGA and DSC experiments can shift the observed transition and decomposition temperatures to higher values.[4]

-

pH: In aqueous solutions, the stability of the amide bond is pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.[5]

Conclusion

This technical guide provides a projected thermal degradation and stability profile for this compound based on the established behavior of its constituent chemical groups. The proposed degradation pathway initiates with dehydration of the polyol chain, followed by amide bond cleavage and subsequent decomposition into smaller volatile molecules. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of this compound's thermal properties. For professionals in drug development, understanding these thermal characteristics is crucial for formulation design, processing, and stability assessment. It is strongly recommended that the predicted data be verified through rigorous experimental analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrolysis of Table Sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Understanding the self-assembly and aggregation behavior of gluconamide-based surfactants.

An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Gluconamide-Based Surfactants

Abstract

This compound-based surfactants, a class of non-ionic amphiphiles derived from renewable resources, are garnering significant attention across various scientific disciplines, particularly in materials science and drug development. Their inherent biocompatibility, biodegradability, and unique self-assembly properties make them exemplary candidates for advanced applications.[1] This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and aggregation of these surfactants. It details their synthesis and characterization, presents quantitative data on their aggregation behavior, outlines key experimental methodologies, and explores their application in drug delivery systems.

Core Principles of Self-Assembly

The spontaneous organization of this compound-based surfactants in aqueous solutions is a thermodynamically driven process governed by the amphiphilic nature of the molecules. Each molecule is composed of a polar, hydrophilic D-gluconamide headgroup and a nonpolar, hydrophobic tail.[2]

Driving Forces for Aggregation

The self-assembly process is primarily dictated by two non-covalent interactions:

-

Hydrophobic Effect : This is the principal driving force. The hydrophobic tails minimize their exposure to water by aggregating, which reduces the overall free energy of the system. This entropically favorable process results from the release of ordered water molecules that surround the hydrophobic chains.[2][3]

-

Hydrogen Bonding : The this compound headgroup contains multiple hydroxyl (-OH) and amide (-CONH-) groups that readily form extensive hydrogen bond networks with each other and with surrounding water molecules. This contributes significantly to the stability of the resulting aggregates.[2]

Critical Aggregation Concentration (CAC)

Surfactant molecules exist as monomers at low concentrations. As the concentration increases, a threshold is reached where self-assembly into ordered structures (aggregates) becomes spontaneous. This critical concentration is known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC).[2][3] Above the CMC, the surface tension of the solution remains relatively constant as newly added surfactant molecules preferentially form micelles.[4]

Thermodynamics of Micellization

The spontaneity of the micellization process can be described by the change in Gibbs free energy (ΔG°mic), which is related to the changes in enthalpy (ΔH°mic) and entropy (ΔS°mic). The process is spontaneous when ΔG°mic is negative.[5] For many this compound surfactants, the micellization process is entropy-driven due to the hydrophobic effect, although enthalpic contributions from hydrogen bonding are also significant.[6][7]

Synthesis and Characterization

The synthesis of this compound-based surfactants is generally straightforward, often involving the amidation of D-(+)-glucono-1,5-lactone (a derivative of glucose) with an amine containing the desired hydrophobic tail.[4][8]

General Synthesis Route

A common synthetic method involves a two-step process. For example, a this compound-based trisiloxane surfactant can be prepared by first synthesizing an amino-functional siloxane, which is then reacted with D-(+)-gluconic acid δ-lactone to yield the final product.[8] The structures are typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][8][9]

Quantitative Data on Aggregation Behavior

The structure of the this compound surfactant, particularly the length and nature of its hydrophobic tail, significantly influences its self-assembly properties.[10] The following tables summarize key quantitative data for various this compound-based surfactants reported in the literature.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension (γ) of Selected this compound Surfactants

| Surfactant Type | Hydrophobic Chain | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference(s) |

|---|---|---|---|---|

| N-Alkyl-N'-glucosylethylenediamine | C8 | 1.6 x 10⁻³ | ~27 | [4] |

| N-Alkyl-N'-glucosylethylenediamine | C10 | 0.8 x 10⁻³ | ~26.5 | [4] |

| N-Alkyl-N'-glucosylethylenediamine | C12 | 0.5 x 10⁻³ | ~26 | [4] |

| This compound-based Trisiloxane | Trisiloxane | 3.77 x 10⁻⁴ | 20.5 | [8] |

| N-Acetyl-N-octyl-D-glucamide | C8 | ~0.2 - 0.6 x 10⁻³ | < 40 | [11] |

| N-Acetyl-N-decyl-D-glucamide | C10 | ~0.2 - 0.6 x 10⁻³ | < 40 |[11] |

Table 2: Aggregate Morphology and Size of Selected this compound Surfactants

| Surfactant Type | Concentration | Aggregate Morphology | Size (Diameter) | Reference(s) |

|---|---|---|---|---|

| This compound-based Trisiloxane | > CAC | Spherical Vesicles | 50 - 150 nm | [8] |

| N-Octyl-D-gluconamide | > CAC | Helical Fibers / Ribbons | ~3.8 nm (fiber diameter) | [12][13] |

| N,N'-Didodecyl-N,N'-dithis compound Ethylenediamine (Gemini) | > CMC | Worm-like Micelles | Not specified | [14] |

| Cationic C₁₂ this compound Bromide | > CMC | Micelles | Not specified | [7] |

| N-Hexyl-D-gluconamide | High Concentration | Hydrogel Network | Not applicable |[15] |

Experimental Protocols

The characterization of the self-assembly and aggregation behavior of this compound surfactants involves several key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Surface tensiometry is a common method to determine the CMC. The surface tension of a series of surfactant solutions of increasing concentration is measured until it reaches a plateau. The CMC is the concentration at the inflection point of the surface tension versus log-concentration plot.[16]

Methodology: Surface Tensiometry

-

Preparation : Prepare a stock solution of the this compound surfactant in deionized water. Create a series of dilutions of known concentrations.

-

Measurement : Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[17]

-

Data Analysis : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination : Identify the concentration at which the slope of the curve changes abruptly. This point corresponds to the CMC.[3]

Characterization of Aggregate Size and Morphology

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are powerful techniques for determining the size and visualizing the shape of the aggregates.

Methodology: Dynamic Light Scattering (DLS)

-

Sample Preparation : Prepare a surfactant solution at a concentration significantly above the CMC. Filter the solution to remove dust and other particulates.

-

Measurement : Place the sample in the DLS instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the aggregates.

-

Data Analysis : The software calculates the hydrodynamic radius (size) of the aggregates from the fluctuation data using the Stokes-Einstein equation.[8]

Methodology: Transmission Electron Microscopy (TEM)

-

Sample Preparation : Prepare a dilute aqueous solution of the surfactant at a concentration above its CMC.

-

Grid Preparation : Place a small drop of the solution onto a carbon-coated copper grid and allow the solvent to evaporate.[2]

-

Staining (Optional) : For enhanced contrast (negative staining), add a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid after the sample has been applied.[2]

-

Imaging : Visualize the grid under the TEM to observe the morphology of the self-assembled structures.[8] Cryo-TEM can also be used to observe the aggregates in a vitrified state, preserving their solution structure.[14]

Applications in Drug Development

The favorable safety profile and stabilizing properties of this compound surfactants make them highly suitable for pharmaceutical formulations.[1]

Stabilization of Nanoparticles

This compound surfactants are effective stabilizing agents for various types of nanoparticles, including polymeric nanoparticles and liposomes, used for delivering hydrophobic drugs.[1] Their amphiphilic nature allows them to adsorb onto the nanoparticle surface, preventing aggregation through steric hindrance.[1]

Example Protocol: Formulation of Paclitaxel-Loaded Polymeric Nanoparticles This protocol outlines the synthesis of drug-loaded nanoparticles stabilized with a this compound surfactant.

-

Organic Phase : Dissolve 50 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of paclitaxel (B517696) in 5 mL of acetone.

-

Aqueous Phase : In a separate beaker, dissolve a this compound surfactant (e.g., N-Hexyl-D-gluconamide) in 30 mL of deionized water to create a 1% (w/v) stabilizer solution.

-

Emulsification : Add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring.

-

Solvent Evaporation : Continue stirring the resulting nanoparticle suspension for at least 4 hours to allow for the complete evaporation of acetone.[1]

Context: Paclitaxel-Induced Apoptosis

Paclitaxel, a common chemotherapeutic agent, functions by stabilizing microtubules, which leads to the arrest of the cell cycle and ultimately induces programmed cell death (apoptosis). Formulating paclitaxel in a this compound-stabilized nanoparticle system can enhance its delivery to cancer cells.

Conclusion

This compound-based surfactants represent a versatile and sustainable class of amphiphiles with well-defined self-assembly behaviors. Their ability to form a variety of aggregate structures, from simple micelles to complex hydrogel networks, is governed by a delicate balance of hydrophobic and hydrogen-bonding interactions. The quantitative understanding of their CMC, aggregate morphology, and thermodynamic properties is crucial for their rational design and application. With their excellent biocompatibility, these surfactants are poised to play an increasingly important role in advanced fields, especially in the development of next-generation drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Properties of this compound-Based Trisiloxane Surfact...: Ingenta Connect [ingentaconnect.com]

- 10. fiveable.me [fiveable.me]

- 11. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. diva-portal.org [diva-portal.org]

- 17. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

Exploring the role of gluconamide in metabolic pathways.

An In-depth Technical Guide on the Role of Gluconamide in Metabolic Pathways

Introduction

This technical guide provides a comprehensive exploration of the role of this compound and its related compounds in the context of cellular metabolism. It is essential to clarify from the outset that This compound itself is not a recognized intermediate in core metabolic pathways . The scientific literature primarily discusses this compound in two main contexts: as a synthetic scaffold for various chemical applications and as a base structure for derivatives that can modulate enzyme activity.

Conversely, the closely related molecule, D-gluconate , the carboxylate anion of D-gluconic acid, is a known metabolic substrate. It can be assimilated into central metabolism, specifically the Pentose Phosphate Pathway (PPP), thereby influencing cellular bioenergetics and biosynthesis.

This guide will, therefore, address the topic from two perspectives:

-

The established metabolic role of D-gluconate as a point of entry into the Pentose Phosphate Pathway.

-

The function of synthetic this compound derivatives as modulators, particularly as inhibitors, of key enzymes in carbohydrate metabolism.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic impact of gluconate and the potential of this compound-based compounds as biochemical tools or therapeutic agents.

The Metabolic Role of D-Gluconate

D-gluconate can be metabolized by entering the Pentose Phosphate Pathway, an alternative route to glycolysis for glucose oxidation. This pathway is crucial for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.

Entry into the Pentose Phosphate Pathway (PPP)

The entry of gluconate into cellular metabolism is a two-step process:

-

Phosphorylation: Gluconate is first phosphorylated by the enzyme gluconokinase (GntK) to produce 6-phosphogluconate.[1] This reaction consumes one molecule of ATP.

-

Dehydrogenation: 6-phosphogluconate is then dehydrogenated by 6-phosphogluconate dehydrogenase , an enzyme within the PPP. This step generates NADPH and ribulose-5-phosphate, which can then be converted into other essential metabolic intermediates.

Metabolic network analysis has shown that the introduction of gluconate can significantly alter metabolic fluxes, particularly increasing the flux through the Pentose Phosphate Pathway.[1] This leads to increased production of NADPH and intermediates for nucleotide, carbohydrate, amino acid, and lipid metabolism.[2]

Signaling Pathway Diagram: Gluconate Entry into PPP

The following diagram illustrates the pathway by which gluconate is integrated into core metabolism.

References

A Historical Perspective on the Discovery and Development of Gluconamides: From Synthesis to Specialized Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconamides, a class of compounds derived from gluconic acid, represent a fascinating case study in the historical development of carbohydrate-based chemistry. Initially explored as simple derivatives of sugars, their unique physicochemical properties have carved out significant niches in various industrial and, more recently, specialized therapeutic applications. This in-depth technical guide provides a historical perspective on the discovery and development of gluconamides, detailing key synthetic milestones, early investigations into their properties, and the evolution of their applications. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry, experimental methodologies, and the logical progression of scientific inquiry that has shaped the field of gluconamide science.

Early Synthesis and Discovery: The Mid-20th Century Emergence

While the foundational principles of amide synthesis date back to the 19th century, the specific preparation and investigation of gluconamides appear to have gained momentum in the mid-20th century. The primary and most enduring method for the synthesis of N-substituted gluconamides involves the reaction of D-glucono-δ-lactone with a primary or secondary amine. This reaction is a straightforward and efficient method that leverages the reactivity of the cyclic ester (lactone) towards nucleophilic attack by the amine.

A pivotal moment in the documented history of gluconamides is the filing of a U.S. patent in 1949, which was later granted in 1953. This patent explicitly details the synthesis of N-alkyl gluconamides for use as surface-active agents, or surfactants[1]. This indicates that by the late 1940s, the potential of these sugar-based amides in detergent and emulsifying applications was being actively explored.

Key Historical Synthesis Protocols

The early synthetic protocols laid the groundwork for much of the subsequent research and commercial production of gluconamides. The following table summarizes the key experimental details from this formative period.

| Product | Reactants | Solvent | Reaction Conditions | Yield | Reference |

| N-2-ethylhexyl-gluconamide | 2-ethylhexylamine (B116587), δ-gluconolactone | Methanol | Reflux for 15 minutes | 95% (crude) | U.S. Patent 2,662,073 (1953)[1] |

| N-3,5,5-trimethylhexyl-gluconamide | 3,5,5-trimethylhexylamine, δ-gluconolactone | Methanol | Reflux for 1 hour | Not specified | U.S. Patent 2,662,073 (1953)[1] |

| N-alkyl arabonamides and N-alkyl gluconamides | C10-C18 alkylamines, corresponding lactones | Not specified | Not specified | Not specified | Fieser et al., J Am Chem Soc (1956)[2] |

Experimental Protocol: Synthesis of N-2-ethylhexyl-gluconamide (Based on U.S. Patent 2,662,073)

-

Preparation of Amine Solution: A solution is prepared by dissolving 23.2 g of 2-ethylhexylamine in 250 ml of methanol.

-

Reaction Initiation: The amine solution is placed on a steam bath, and 32 g of δ-gluconolactone is added portionwise over a 15-minute period.

-

Reaction Completion: The reaction mixture is refluxed for an additional 15 minutes and then allowed to cool.

-

Isolation and Purification: The white crystalline product is collected by filtration, washed with cold ethanol, and dried at 60°C.

-

Further Isolation: Additional crops of the product can be isolated from the mother liquor.

The following diagram illustrates the general workflow for the synthesis of N-alkyl gluconamides from gluconolactone.

Development as Surfactants and Emulsifiers

The primary driver for the development of gluconamides in the mid-20th century was their potential as non-ionic surfactants. Derived from renewable resources (sugars), they were an attractive alternative to petroleum-based surfactants[3]. The combination of a hydrophilic polyol headgroup (the this compound moiety) and a hydrophobic alkyl tail gives these molecules their amphiphilic character, enabling them to reduce surface tension at interfaces.

Academic research in the 1950s, such as the work by Fieser and colleagues, systematically investigated a series of N-alkyl gluconamides for their emulsifying properties[2]. Interestingly, this early academic work noted that while these compounds had potential, their water solubility was a limiting factor for their effectiveness as emulsifying agents[2]. This observation likely spurred further research into modifying the this compound structure to enhance solubility and performance, such as the introduction of heteroatoms into the alkyl chain.

The logical relationship for a surfactant's structure and function is depicted in the following diagram.

Evolution into Specialized Applications and Therapeutic Potential

While the initial focus of this compound development was on their bulk surfactant properties, more recent research has explored more specialized applications, including their potential in therapeutic contexts. The biocompatibility and biodegradability of sugar-based surfactants make them attractive for use in personal care products, and more recently, in drug delivery systems.

The development of cationic sugar-based surfactants, including those derived from gluconic acid, has opened up new avenues of research. These molecules have shown promise for applications such as gene delivery, where their ability to interact with biological membranes is a key feature.

Although the historical development of gluconamides as direct therapeutic agents is not as well-documented as their surfactant applications, the broader field of carbohydrate-based drugs has a rich history. The structural similarity of gluconamides to endogenous sugars and their derivatives suggests a potential for interaction with biological targets. However, a clear historical trajectory of systematic pharmacological investigation of simple gluconamides is not apparent from the available literature. Modern research is beginning to explore the biological activities of more complex this compound derivatives, but this appears to be a more recent development.

Signaling Pathways and Mechanisms of Action: A Modern Perspective

The historical literature on gluconamides primarily focuses on their physicochemical properties rather than specific biological signaling pathways. The understanding of their mechanism of action in a biological context is a more contemporary area of investigation. For their surfactant properties, the mechanism is well understood and is based on the principles of surface chemistry.

In the context of more recent therapeutic explorations, the mechanism of action would be highly dependent on the specific derivative and the biological target. For example, in gene delivery applications, cationic this compound-based surfactants would interact with negatively charged nucleic acids and cell membranes through electrostatic interactions. A hypothetical signaling pathway for a this compound-based drug would depend on its specific design to interact with a particular receptor or enzyme.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a rationally designed this compound-based therapeutic.

Conclusion

The history of gluconamides is a testament to the enduring value of carbohydrate chemistry. From their initial synthesis and characterization in the mid-20th century, driven by the search for novel surfactants, they have evolved into a versatile class of molecules with applications in a range of specialized areas. The early work documented in patents and academic journals laid a solid foundation for understanding their synthesis and fundamental properties. While their historical development as therapeutic agents is less clear, the current interest in biocompatible and renewable materials has brought a renewed focus on the potential of gluconamides and their derivatives in the life sciences. Future research will undoubtedly continue to build on this rich history, exploring new applications and uncovering novel biological activities for this fascinating class of sugar-based compounds.

References

Quantum Chemical Blueprint: Unveiling the Electronic Structure of Gluconamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of gluconamide (IUPAC name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide), a molecule of significant interest in pharmaceutical and biochemical research.[1] Employing state-of-the-art quantum chemical calculations, this document outlines the methodologies to elucidate the molecular geometry, electronic properties, and spectroscopic features of this compound. The insights derived from these computational studies are crucial for understanding its reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development. All computational data are presented in a structured format to facilitate analysis and comparison.

Introduction

This compound, a derivative of gluconic acid, possesses a polyhydroxy structure with an amide functional group. This unique combination of hydrophilic moieties suggests a complex electronic environment that governs its chemical behavior and biological activity. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and overall stability.[2][3]

This guide details a systematic computational approach, primarily leveraging Density Functional Theory (DFT), to explore the intricate electronic landscape of this compound. The subsequent sections will elaborate on the computational protocols, present the optimized molecular structure, analyze the frontier molecular orbitals (HOMO-LUMO), and provide insights into its vibrational properties.

Computational Methodologies

The cornerstone of this theoretical investigation is the application of quantum chemical calculations to model the molecular and electronic properties of this compound with a high degree of accuracy.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.

Protocol:

-

The initial 3D structure of this compound was generated using molecular modeling software.

-

Geometry optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[4] This level of theory provides a robust balance between computational cost and accuracy for organic molecules.

-